(1,2,3,4-13C4)butanedioic acid

Catalog No.
S735385
CAS No.
201595-67-7
M.F
C4H6O4
M. Wt
122.059 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2,3,4-13C4)butanedioic acid

CAS Number

201595-67-7

Product Name

(1,2,3,4-13C4)butanedioic acid

IUPAC Name

(1,2,3,4-13C4)butanedioic acid

Molecular Formula

C4H6O4

Molecular Weight

122.059 g/mol

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1

InChI Key

KDYFGRWQOYBRFD-JCDJMFQYSA-N

SMILES

C(CC(=O)O)C(=O)O

Canonical SMILES

C(CC(=O)O)C(=O)O

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13C](=O)O

Tracing Metabolic Pathways:

One of the primary applications of Succinic acid-13C4 lies in its ability to trace metabolic pathways. Scientists can introduce this isotopically labeled molecule into a biological system, such as cells or whole organisms, and then track its incorporation into various downstream metabolites using techniques like Mass Spectrometry (MS) .

Since the carbon-13 atoms have a distinct mass signature compared to carbon-12, they can be readily identified and quantified in the resulting metabolites. This allows researchers to map the specific pathways through which Succinic acid-13C4 is converted into other molecules, providing valuable insights into cellular metabolism and its regulation .

Studying Cellular Function and Disease:

By analyzing the fate of Succinic acid-13C4 in different cell types or under various conditions, researchers can gain insights into cellular function and disease processes. For example, studies have utilized Succinic acid-13C4 to investigate:

  • Cancer metabolism: Understanding how cancer cells utilize and metabolize different nutrients, which can aid in developing targeted therapies .
  • Mitochondrial function: Assessing the activity and health of mitochondria, the cellular powerhouses, by monitoring the incorporation of Succinic acid-13C4 into the Krebs cycle (citric acid cycle) .
  • Metabolic disorders: Studying the dysregulation of metabolic pathways in diseases like diabetes or obesity by tracing the fate of labeled substrates like Succinic acid-13C4 .

Internal Standard in Mass Spectrometry:

Succinic acid-13C4 can also serve as an internal standard in MS experiments. Due to its distinct mass signature and well-defined chemical properties, it helps researchers to:

  • Calibrate and normalize mass spectra: Ensuring consistent and accurate measurements of other metabolites within the sample .
  • Quantify unknown metabolites: By comparing the signal intensity of unknown metabolites to the known signal of the internal standard, researchers can estimate their relative abundance .

(1,2,3,4-13C4)butanedioic acid, commonly known as succinic acid labeled with carbon-13 isotopes, is a dicarboxylic acid with the molecular formula C4H4O4. The presence of the carbon-13 isotope allows for various analytical applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. This compound plays a significant role in biochemistry as an intermediate in the citric acid cycle, which is essential for cellular respiration and energy production.

Succinic acid, not specifically Succinic acid-13C4, plays a crucial role in cellular metabolism. It acts as an intermediate metabolite within the TCA cycle, a series of enzymatic reactions responsible for generating energy (ATP) in the form of ATP. Succinic acid is converted to fumaric acid by succinate dehydrogenase, an enzyme that also transfers electrons to the electron transport chain for ATP production.

Succinic acid-13C4, due to its isotopic labeling, does not participate directly in metabolic processes. Its primary function lies in MS-based research.

Succinic acid-13C4 shares similar safety hazards with regular succinic acid. It can cause skin irritation, serious eye damage, and respiratory irritation upon contact or inhalation [].

  • Skin and Eye Irritation: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.
  • Respiratory Irritation: Work in a well-ventilated area and consider using a fume hood for additional protection.
  • Disposal: Follow proper disposal procedures according to local regulations.
Typical of dicarboxylic acids. Key reactions include:

  • Decarboxylation: Heating can lead to the loss of carbon dioxide, forming butyric acid.
  • Esterification: Reacting with alcohols in the presence of acid catalysts yields esters.
  • Reduction: It can be reduced to butanediol using reducing agents like lithium aluminum hydride.

The thermodynamic data for these reactions indicate that the formation of (1,2,3,4-13C4)butanedioic acid from its precursors is exothermic, with standard enthalpy changes ranging from -130.3 kJ/mol to -151.8 kJ/mol depending on the specific reaction conditions used .

(1,2,3,4-13C4)butanedioic acid exhibits several biological activities due to its role in metabolic pathways. It is involved in:

  • Energy Production: As a key intermediate in the citric acid cycle, it contributes to ATP synthesis.
  • Metabolic Labeling: The carbon-13 isotopes allow for tracing metabolic pathways in research settings.
  • Antioxidant Properties: Some studies suggest that succinic acid derivatives may exhibit protective effects against oxidative stress.

The synthesis of (1,2,3,4-13C4)butanedioic acid can be achieved through various methods:

  • Isotopic Labeling: Natural succinic acid can be labeled using carbon-13 sources during fermentation processes.
  • Chemical Synthesis: It can be synthesized from simpler organic compounds through multi-step reactions involving oxidation and carboxylation.
  • Biotechnological Methods: Microbial fermentation using specific strains can produce labeled succinic acid efficiently.

(1,2,3,4-13C4)butanedioic acid has diverse applications across various fields:

  • Metabolic Research: Used extensively in tracing studies to understand metabolic pathways.
  • Food Industry: Acts as a food additive and flavoring agent due to its acidity and flavor profile.
  • Pharmaceuticals: Serves as a building block in drug synthesis and formulation.

Studies involving (1,2,3,4-13C4)butanedioic acid focus on its interactions within biological systems:

  • Metabolomics: Used to study metabolic flux and interactions within cellular metabolism.
  • Drug Interactions: Research indicates potential interactions with various pharmaceuticals affecting metabolic pathways.

Several compounds share structural similarities with (1,2,3,4-13C4)butanedioic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Butanoic AcidC4H8O2Saturated fatty acid with distinct properties
Maleic AcidC4H4O4Unsaturated dicarboxylic acid used in polymer production
Fumaric AcidC4H4O4Geometric isomer of maleic acid; used in food industry
Malic AcidC4H6O5Contains an additional hydroxyl group; important in fruit metabolism

Each of these compounds has unique properties and applications that differentiate them from (1,2,3,4-13C4)butanedioic acid while sharing common functional groups or structural features. The isotopic labeling with carbon-13 specifically enhances the utility of (1,2,3,4-13C4)butanedioic acid in research settings compared to its non-labeled counterparts.

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(~13~C_4_)Butanedioic acid

Dates

Modify: 2023-08-15

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